

# The Strategic Value of (S)-1-Cbz-piperidine-3-carboxylic acid in Synthesis

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## Compound of Interest

**Compound Name:** (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

**Cat. No.:** B2998697

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(S)-1-Cbz-piperidine-3-carboxylic acid, also known as (S)-N-Benzyloxycarbonyl-nipecotic acid, belongs to a class of constrained amino acid analogues. The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The introduction of a chiral center at the 3-position provides a three-dimensional vector for probing the steric and electronic requirements of biological targets, which is crucial for enhancing potency and selectivity.[2]

The benzyloxycarbonyl (Cbz or Z) group serves as a robust and readily cleavable protecting group for the piperidine nitrogen. This allows for the selective functionalization of the carboxylic acid moiety, most commonly through amide bond formation, without interference from the secondary amine. Its stability under a range of reaction conditions, followed by its clean removal via catalytic hydrogenation, makes it a cornerstone of peptide and medicinal chemistry.[3]

## Physicochemical and Structural Properties

The compound typically presents as a white to off-white solid, with a melting point recorded between 100-101°C.[4][5] Its molecular structure dictates its physical and chemical behavior, which is summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	[4][6]
Molecular Weight	263.29 g/mol	[4][6]
CAS Number	88466-74-4	[4][6]
Appearance	White to off-white solid	[4]
Melting Point	100-101 °C	[4]
pKa (Predicted)	4.48 ± 0.20	[4]
Density (Predicted)	1.265 g/cm <sup>3</sup>	[4]
IUPAC Name	(S)-1- ((Benzyloxy)carbonyl)piperidin e-3-carboxylic acid	[7]

## Molecular Structure Diagram

The structure combines a saturated piperidine heterocycle, a carboxylic acid, and an N-Cbz protecting group. The (S)-stereochemistry at the C3 position is a critical feature for its application in chiral synthesis.

Caption: 2D structure of (S)-1-Cbz-piperidine-3-carboxylic acid.

## Spectroscopic Profile and Structural Elucidation

While a comprehensive, peer-reviewed spectral dataset for this specific compound is not readily available in public databases, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and the carbamate (Cbz) functional groups.

- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption is expected from approximately 2500-3300  $\text{cm}^{-1}$ . This breadth is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.
- **C-H Stretch (Aliphatic & Aromatic):** Sharp peaks are expected between 2850-3000  $\text{cm}^{-1}$  for the aliphatic C-H bonds of the piperidine ring and just above 3000  $\text{cm}^{-1}$  for the aromatic C-H bonds of the benzyl group.
- **C=O Stretch (Carbonyls):** Two distinct, strong, and sharp peaks are predicted in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1710  $\text{cm}^{-1}$ , while the carbamate C=O stretch is found at a slightly higher wavenumber, around 1680-1700  $\text{cm}^{-1}$ . The presence of two peaks in this region is a key diagnostic feature.
- **C-O Stretch:** A strong absorption between 1200-1300  $\text{cm}^{-1}$  is expected for the C-O single bond of the carboxylic acid and carbamate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Predicted, 500 MHz,  $\text{CDCl}_3$ ):

- $\delta$  10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift can be variable and it is exchangeable with  $\text{D}_2\text{O}$ .
- $\delta$  7.30-7.40 ppm (5H, multiplet): The five aromatic protons of the benzyl group of the Cbz protector.
- $\delta$  5.15 ppm (2H, singlet): The benzylic methylene protons ( $-\text{O}-\text{CH}_2-\text{Ph}$ ) of the Cbz group. The singlet nature arises from the lack of adjacent protons.
- $\delta$  1.5-4.2 ppm (~9H, complex multiplets): The nine protons on the piperidine ring. Due to the conformational rigidity of the ring and the presence of the chiral center, these protons are diastereotopic and will exhibit complex splitting patterns. The protons alpha to the nitrogen (C2 and C6) and the proton alpha to the carboxyl group (C3) are expected to be the most downfield within this range.

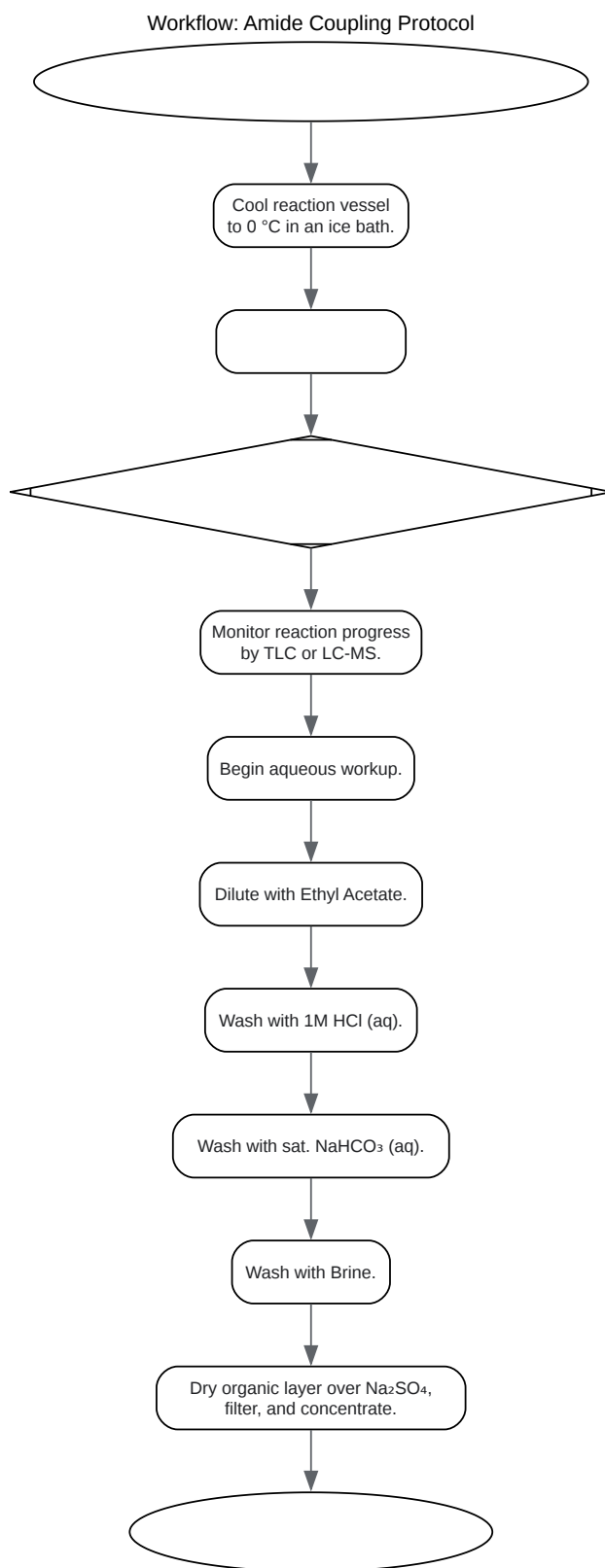
$^{13}\text{C}$  NMR (Predicted, 125 MHz,  $\text{CDCl}_3$ ):

- $\delta$  ~175-180 ppm: The carbonyl carbon of the carboxylic acid.
- $\delta$  ~155 ppm: The carbonyl carbon of the Cbz carbamate group.
- $\delta$  ~136 ppm: The quaternary aromatic carbon of the benzyl group attached to the methylene.
- $\delta$  ~127-129 ppm: The remaining five aromatic carbons of the benzyl group.
- $\delta$  ~67 ppm: The benzylic methylene carbon (-O-CH<sub>2</sub>-Ph).
- $\delta$  ~25-50 ppm: The five carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) will be in the 40-50 ppm range, while the others (C3, C4, C5) will be further upfield.

## Core Application: Amide Bond Formation in Synthesis

A primary application of (S)-1-Cbz-piperidine-3-carboxylic acid is its use as a building block in the synthesis of amides, peptidomimetics, and other complex molecules. The following protocol details a standard procedure for coupling this acid to a representative amine, L-Alanine methyl ester hydrochloride, using a modern coupling agent.

## Workflow for Peptide Coupling



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Caption: Standard workflow for coupling (S)-1-Cbz-piperidine-3-carboxylic acid.

## Detailed Step-by-Step Protocol

Objective: To synthesize (S)-1-Cbz-3-((S)-1-methoxy-1-oxopropan-2-ylcarbamoyl)piperidine.

Materials:

- (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq)
- L-Alanine methyl ester hydrochloride (1.05 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl Acetate, 1M HCl(aq), Saturated NaHCO<sub>3</sub>(aq), Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for chromatography

Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.05 eq), and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
- Activation and Neutralization: Cool the stirred solution to 0 °C using an ice-water bath.
- Base Addition: Add DIPEA (2.5 eq) dropwise to the cold solution over 2 minutes. A slight color change may be observed.
  - Causality Explanation: Two equivalents of the hindered, non-nucleophilic base DIPEA are required: one to neutralize the hydrochloride salt of the amine, forming the free base in

situ, and another to facilitate the HATU-mediated activation of the carboxylic acid. A slight excess ensures the reaction proceeds to completion.

- **Reaction Progression:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
  - **Expertise Insight:** HATU is a highly efficient, modern coupling reagent that minimizes racemization of the chiral center, a critical consideration when working with amino acid derivatives. It rapidly forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.
- **Monitoring:** Check for the consumption of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Aqueous Workup:** Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl(aq) (to remove excess DIPEA), saturated NaHCO<sub>3</sub>(aq) (to remove unreacted acid and the HOAt byproduct), and finally with brine (to reduce the water content in the organic layer).
- **Drying and Concentration:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure dipeptide product.

This protocol represents a self-validating system. The success of each step (completion of reaction, removal of impurities) can be verified analytically by TLC and LC-MS, ensuring the integrity of the final product.

## Conclusion and Future Outlook

(S)-1-Cbz-piperidine-3-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for introducing conformational rigidity and chirality into molecular design. Its robust chemical nature and predictable reactivity make it an indispensable asset in the iterative process of drug discovery and development. As synthetic methodologies continue to advance, the application of such well-defined chiral building blocks will remain paramount in the quest for novel therapeutics with enhanced efficacy and safety profiles.

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